molecular formula C16H16N2O3 B12530229 4-(1-Amino-2-oxo-1-phenylpropyl)-N-hydroxybenzamide CAS No. 656261-20-0

4-(1-Amino-2-oxo-1-phenylpropyl)-N-hydroxybenzamide

Cat. No.: B12530229
CAS No.: 656261-20-0
M. Wt: 284.31 g/mol
InChI Key: HMHOKTKXWZVODD-UHFFFAOYSA-N
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Description

4-(1-Amino-2-oxo-1-phenylpropyl)-N-hydroxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core structure with an amino-oxo-phenylpropyl substituent and a hydroxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-oxo-1-phenylpropyl)-N-hydroxybenzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the amino-oxo-phenylpropyl substituent. Common synthetic routes may include:

    Formation of Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with ammonia or an amine under acidic or basic conditions.

    Introduction of Amino-Oxo-Phenylpropyl Substituent: This step involves the reaction of a phenylpropyl derivative with an amino-oxo group, which can be achieved through various organic reactions such as reductive amination or acylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-oxo-1-phenylpropyl)-N-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino and hydroxy groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

4-(1-Amino-2-oxo-1-phenylpropyl)-N-hydroxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-oxo-1-phenylpropyl)-N-hydroxybenzamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Amino-2-oxo-1-phenylpropyl)-N-(2-aminophenyl)benzamide
  • 4-(1-Amino-2-oxo-1-phenylpropyl)-N-(3-hydroxyphenyl)benzamide

Uniqueness

4-(1-Amino-2-oxo-1-phenylpropyl)-N-hydroxybenzamide is unique due to its specific substituents and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various applications.

Properties

CAS No.

656261-20-0

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

4-(1-amino-2-oxo-1-phenylpropyl)-N-hydroxybenzamide

InChI

InChI=1S/C16H16N2O3/c1-11(19)16(17,13-5-3-2-4-6-13)14-9-7-12(8-10-14)15(20)18-21/h2-10,21H,17H2,1H3,(H,18,20)

InChI Key

HMHOKTKXWZVODD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)(C2=CC=C(C=C2)C(=O)NO)N

Origin of Product

United States

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